3-Iodo-L-tyrosine methyl ester
Overview
Description
3-Iodo-L-tyrosine methyl ester is a compound with the CAS Number: 70277-02-0 and a molecular weight of 321.11 . Its IUPAC name is methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate .
Synthesis Analysis
The synthesis of 3-Iodo-L-tyrosine methyl ester involves a Heck coupling reaction. A mixture of the styrene, the Boc-3-iodo-L-tyrosine methyl ester or Boc-3,5-diiodo-L-tyrosine, DIPEA, Pd(OAc)2, and P(o-tol)3 in anhydrous DMF is stirred under nitrogen at 100 °C for 4-12 hours .Molecular Structure Analysis
The molecular structure of 3-Iodo-L-tyrosine methyl ester is represented by the linear formula C10H12INO3 . The InChI code is 1S/C10H12INO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m0/s1 .Chemical Reactions Analysis
3-Iodo-L-tyrosine methyl ester is an intermediate in the synthesis of thyroid hormones, derived from the iodination of tyrosine at the meta-position of the benzene ring . It can combine with diiodotyrosine to form triiodothyronine .Physical And Chemical Properties Analysis
3-Iodo-L-tyrosine methyl ester has a molecular weight of 321.11 . The H-atoms of the methyl group are positioned geometrically (d (C–H) = 0.96 Å) .Scientific Research Applications
Application 1: Prodrug for L-Tyrosine
- Scientific Field : Pharmacology
- Summary of Application : 3-Iodo-L-tyrosine methyl ester is used as a prodrug for L-tyrosine . Prodrugs are often designed for their behavior in solution, and understanding their solid-state properties is the first step in mastering drug delivery .
- Methods of Application : The crystal structure of L-tyrosine methyl ester has been determined and compared to published structures of L-tyrosine and its ethyl and n-butyl esters .
- Results or Outcomes : It was found that L-tyrosine methyl ester is very stable (28 years stored at room temperature), and its hydrolysis rate is relatively low, making it one of the better prodrugs among the alkyl esters of tyrosine .
Application 2: Imaging Agent for Amino Acid Transport
- Scientific Field : Nuclear Medicine
- Summary of Application : 3-Iodo-L-tyrosine methyl ester is used as an imaging agent for amino acid transport .
- Methods of Application : The transport characteristics of 3-Iodo-L-tyrosine methyl ester were investigated in a porcine kidney epithelial cell line using cell monolayers grown on microporous membrane filters .
- Results or Outcomes : Bi-directional transcellular transport of 3-Iodo-L-tyrosine methyl ester was observed, corresponding to secretion and reabsorption in the proximal tubule .
Application 3: Inhibition of Tyrosine Hydroxylase
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOJFMMTOKMYMT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459640 | |
Record name | 3-Iodo-L-tyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-L-tyrosine methyl ester | |
CAS RN |
70277-02-0 | |
Record name | 3-Iodo-L-tyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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